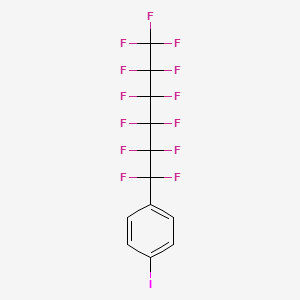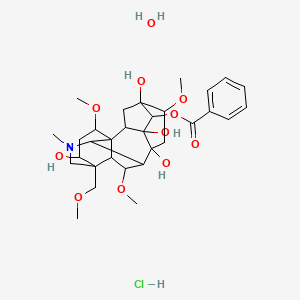
BenzoylmesaconineHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BenzoylmesaconineHydrochloride: is a monoester alkaloid derived from the Aconitum species, particularly from processed aconite roots. It is known for its potent pharmacological activities, including analgesic and anti-inflammatory effects . This compound is primarily used in scientific research and has shown significant potential in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: BenzoylmesaconineHydrochloride is typically synthesized from aconite roots through a series of chemical reactions. The process involves the hydrolysis of diester-diterpene alkaloids like aconitine, mesaconitine, and hypaconitine into less toxic monoester alkaloids, including this compound . The extraction and purification process often employs high-performance liquid chromatography (HPLC) for quality control .
Industrial Production Methods: Industrial production of this compound involves the large-scale processing of aconite roots. The roots are subjected to various treatments such as immersion in salt water, coating with lime or ash, and heat treatment to reduce toxicity. The processed roots are then extracted, and the compound is purified using HPLC .
Chemical Reactions Analysis
Types of Reactions: BenzoylmesaconineHydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Chemistry: BenzoylmesaconineHydrochloride is used as a reference standard in the quality control of processed aconite roots and their products . It is also employed in the study of alkaloid chemistry and the development of analytical methods.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent. It has been shown to promote mitochondrial energy metabolism and increase survival in models of viral infection .
Medicine: The compound is investigated for its analgesic and anti-inflammatory properties. It is a key component in traditional Chinese medicine formulations like Wutou decoction, which is used to treat rheumatoid arthritis .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable compound for various industrial applications .
Mechanism of Action
BenzoylmesaconineHydrochloride exerts its effects through several molecular targets and pathways. It is known to interact with mitochondrial enzymes, promoting energy metabolism and enhancing cellular functions . Additionally, it has been shown to modulate inflammatory pathways, reducing inflammation and pain .
Comparison with Similar Compounds
- Aconitine
- Mesaconitine
- Hypaconitine
- Jesaconitine
Comparison: BenzoylmesaconineHydrochloride is unique among these compounds due to its lower toxicity and higher pharmacological activity. While other diester alkaloids like aconitine and mesaconitine are highly toxic, this compound is a monoester alkaloid with reduced toxicity, making it safer for therapeutic use .
Properties
Molecular Formula |
C31H46ClNO11 |
|---|---|
Molecular Weight |
644.1 g/mol |
IUPAC Name |
[3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride |
InChI |
InChI=1S/C31H43NO10.ClH.H2O/c1-32-14-27(15-38-2)18(33)11-19(39-3)30-17-12-28(35)20(40-4)13-29(36,21(24(30)32)22(41-5)23(27)30)31(17,37)26(28)42-25(34)16-9-7-6-8-10-16;;/h6-10,17-24,26,33,35-37H,11-15H2,1-5H3;1H;1H2 |
InChI Key |
XRTSTRVVIFSUJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5(C6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


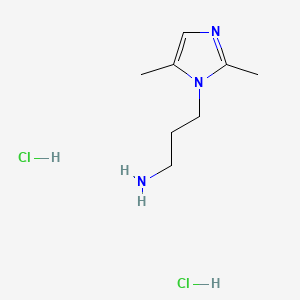
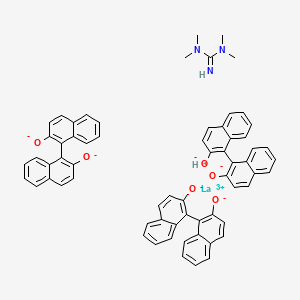
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12307603.png)
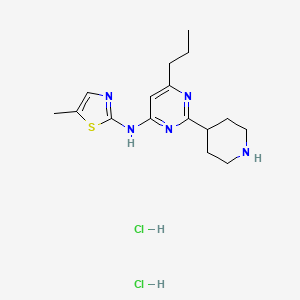
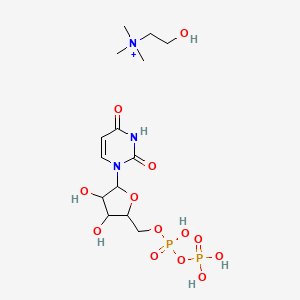
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12307623.png)
![rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis](/img/structure/B12307624.png)
![rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis](/img/structure/B12307630.png)

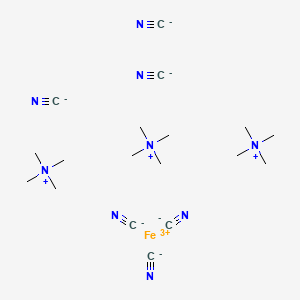
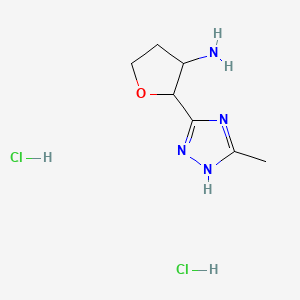
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid](/img/structure/B12307643.png)
![1-cyclopropyl-N-(1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12307651.png)
